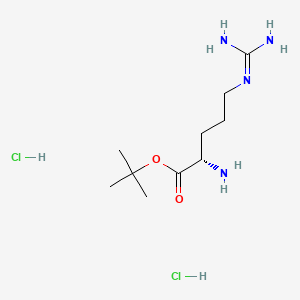
H-D-Cys(Fm)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Cys(Fm)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D-cysteine, is a derivative of the amino acid cysteine. This compound is primarily used in peptide synthesis, where it serves as a protecting group for the thiol group of cysteine. The 9-fluorenylmethoxycarbonyl (Fm) group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cys(Fm)-OH typically involves the protection of the thiol group of cysteine with the 9-fluorenylmethoxycarbonyl group. This process can be achieved through the following steps:
Protection of the Amino Group: The amino group of cysteine is first protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Protection of the Thiol Group: The thiol group is then protected by reacting with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Deprotection of the Amino Group: The Boc group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-D-Cys(Fm)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine in dimethylformamide (DMF).
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial in the formation of protein structures.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20-50%).
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Deprotection: Free thiol group.
Oxidation: Disulfide bonds.
Substitution: Thioethers.
Scientific Research Applications
H-D-Cys(Fm)-OH has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, where it serves as a protecting group for cysteine residues.
Protein Engineering: The compound is used in the modification and engineering of proteins to study their structure and function.
Drug Development: It is employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: this compound is used in the conjugation of peptides to other biomolecules, such as antibodies and enzymes, for various biomedical applications.
Mechanism of Action
The primary mechanism of action of H-D-Cys(Fm)-OH involves the protection of the thiol group of cysteine. The Fmoc group prevents unwanted reactions of the thiol group during peptide synthesis. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free thiol group, which can then participate in further reactions such as disulfide bond formation.
Comparison with Similar Compounds
H-D-Cys(Fm)-OH can be compared with other cysteine derivatives such as:
H-D-Cys-OMe.HCl: This compound is a methyl ester derivative of cysteine and is used in similar applications as this compound but with different protecting groups.
H-D-Cys(Trt)-OMe.HCl: This compound uses the trityl (Trt) group as a protecting group for the thiol group of cysteine.
Uniqueness
This compound is unique due to the use of the Fmoc group, which is base-labile and can be removed under mild conditions. This property makes it particularly useful in solid-phase peptide synthesis, where the Fmoc group can be selectively removed without affecting other protecting groups.
Properties
CAS No. |
257288-48-5 |
|---|---|
Molecular Formula |
C18H17NO4S |
Molecular Weight |
299.39 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















